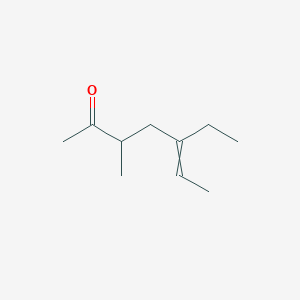![molecular formula C14H20N2O4 B14249178 4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid CAS No. 429682-61-1](/img/structure/B14249178.png)
4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids This compound is characterized by the presence of a hexylcarbamoyl group attached to the amino group of a hydroxybenzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid typically involves the reaction of 4-amino-2-hydroxybenzoic acid with hexyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the hexylcarbamoyl moiety can be reduced to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro, sulfo, or halo derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hexylcarbamoyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic acid: A simpler analog without the hexylcarbamoyl group.
4-Amino-2-hydroxybenzoic acid: Lacks the hexylcarbamoyl group but has similar core structure.
4-[(Ethylcarbamoyl)amino]-2-hydroxybenzoic acid: Similar structure but with a shorter ethyl group instead of hexyl.
Uniqueness
4-[(Hexylcarbamoyl)amino]-2-hydroxybenzoic acid is unique due to the presence of the hexylcarbamoyl group, which imparts distinct physicochemical properties such as increased lipophilicity and potential for enhanced biological activity. This makes it a valuable compound for various applications where these properties are advantageous.
Propiedades
Número CAS |
429682-61-1 |
|---|---|
Fórmula molecular |
C14H20N2O4 |
Peso molecular |
280.32 g/mol |
Nombre IUPAC |
4-(hexylcarbamoylamino)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C14H20N2O4/c1-2-3-4-5-8-15-14(20)16-10-6-7-11(13(18)19)12(17)9-10/h6-7,9,17H,2-5,8H2,1H3,(H,18,19)(H2,15,16,20) |
Clave InChI |
CXGWHBITXKEUDO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCNC(=O)NC1=CC(=C(C=C1)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


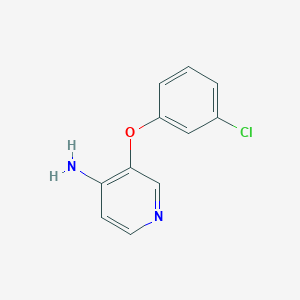

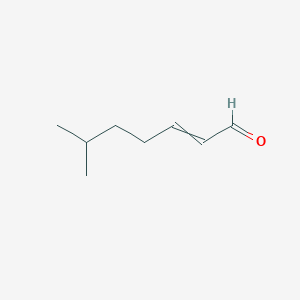
![2-ethyl-4-methoxy-1H-benzo[g]indole](/img/structure/B14249144.png)

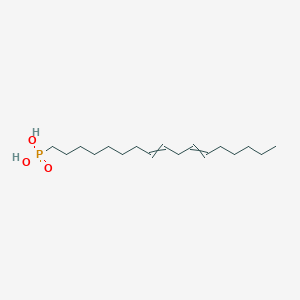
![N,N-Dibutyl-N-[2-(octadecanoylamino)ethyl]butan-1-aminium](/img/structure/B14249157.png)
![Ethyl (1R,8S)-9-oxabicyclo[6.1.0]nonane-1-carboxylate](/img/structure/B14249161.png)
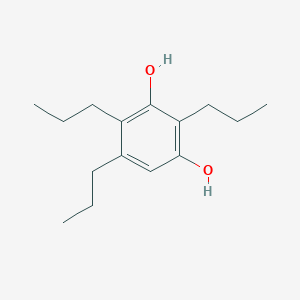
![Pyridine, 1,2,3,6-tetrahydro-1-[(1R)-1-phenylethyl]-2-propyl-, (2S)-](/img/structure/B14249188.png)
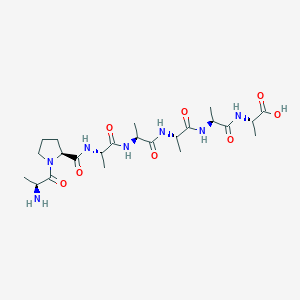
![Acetamide, N-[(1-methylethoxy)methyl]-N-phenyl-](/img/structure/B14249193.png)

